molecular formula C16H15NO2S B10874764 S-[2-(diphenylamino)-2-oxoethyl] ethanethioate

S-[2-(diphenylamino)-2-oxoethyl] ethanethioate

Katalognummer: B10874764
Molekulargewicht: 285.4 g/mol
InChI-Schlüssel: WOWFAWGUXBBQGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-[2-(diphenylamino)-2-oxoethyl] ethanethioate: is an organic compound that features a thioester linkage, which combines a carbonyl group with a sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(diphenylamino)-2-oxoethyl] ethanethioate typically involves the reaction of thiirane with phenyl acetate . This reaction is carried out under controlled conditions to ensure the formation of the desired thioester linkage.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions: S-[2-(diphenylamino)-2-oxoethyl] ethanethioate can undergo various chemical reactions, including:

    Oxidation: The thioester linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thioester can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Thioesters with different substituents.

Wirkmechanismus

The mechanism by which S-[2-(diphenylamino)-2-oxoethyl] ethanethioate exerts its effects involves its interaction with various molecular targets. The thioester linkage is reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to changes in cellular processes .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: S-[2-(diphenylamino)-2-oxoethyl] ethanethioate is unique due to its combination of a diphenylamino group and a thioester linkage.

Eigenschaften

Molekularformel

C16H15NO2S

Molekulargewicht

285.4 g/mol

IUPAC-Name

S-[2-oxo-2-(N-phenylanilino)ethyl] ethanethioate

InChI

InChI=1S/C16H15NO2S/c1-13(18)20-12-16(19)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11H,12H2,1H3

InChI-Schlüssel

WOWFAWGUXBBQGC-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)SCC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.